molecular formula C8H19Cl3OSi3 B14573301 1-(Chloromethyl)-3-{2-[dichloro(methyl)silyl]ethenyl}-1,1,3,3-tetramethyldisiloxane CAS No. 61222-34-2

1-(Chloromethyl)-3-{2-[dichloro(methyl)silyl]ethenyl}-1,1,3,3-tetramethyldisiloxane

Cat. No.: B14573301
CAS No.: 61222-34-2
M. Wt: 321.8 g/mol
InChI Key: USFJYBXFRWNFEL-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-{2-[dichloro(methyl)silyl]ethenyl}-1,1,3,3-tetramethyldisiloxane is an organosilicon compound. It is characterized by the presence of silicon atoms bonded to organic groups, making it a versatile compound in various chemical reactions and applications. This compound is particularly noted for its unique structure, which includes chloromethyl and dichloromethylsilyl groups attached to a tetramethyldisiloxane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-{2-[dichloro(methyl)silyl]ethenyl}-1,1,3,3-tetramethyldisiloxane typically involves the reaction of chloromethylsilane with tetramethyldisiloxane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-{2-[dichloro(methyl)silyl]ethenyl}-1,1,3,3-tetramethyldisiloxane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various silicon-oxygen compounds.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The chloromethyl and dichloromethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include siloxane polymers, silane derivatives, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-{2-[dichloro(methyl)silyl]ethenyl}-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.

    Industry: The compound is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-{2-[dichloro(methyl)silyl]ethenyl}-1,1,3,3-tetramethyldisiloxane involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, carbon, and other elements, facilitating the formation of complex molecular structures. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyldisiloxane: A simpler compound with similar silicon-based structure but without the chloromethyl and dichloromethylsilyl groups.

    Chloromethylsilane: Contains the chloromethyl group but lacks the tetramethyldisiloxane backbone.

    Dichloromethylsilane: Contains the dichloromethylsilyl group but lacks the tetramethyldisiloxane backbone.

Uniqueness

1-(Chloromethyl)-3-{2-[dichloro(methyl)silyl]ethenyl}-1,1,3,3-tetramethyldisiloxane is unique due to its combination of chloromethyl and dichloromethylsilyl groups attached to a tetramethyldisiloxane backbone. This unique structure imparts specific chemical properties and reactivity, making it a versatile compound in various applications.

Properties

CAS No.

61222-34-2

Molecular Formula

C8H19Cl3OSi3

Molecular Weight

321.8 g/mol

IUPAC Name

dichloro-[2-[[chloromethyl(dimethyl)silyl]oxy-dimethylsilyl]ethenyl]-methylsilane

InChI

InChI=1S/C8H19Cl3OSi3/c1-13(2,6-7-15(5,10)11)12-14(3,4)8-9/h6-7H,8H2,1-5H3

InChI Key

USFJYBXFRWNFEL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCl)O[Si](C)(C)C=C[Si](C)(Cl)Cl

Origin of Product

United States

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